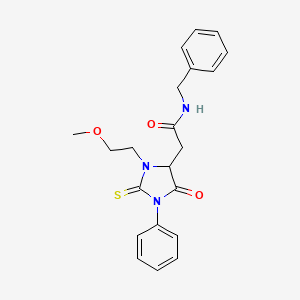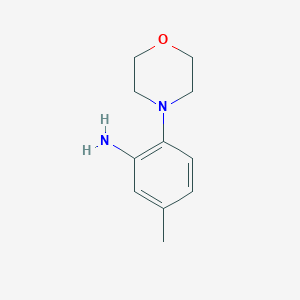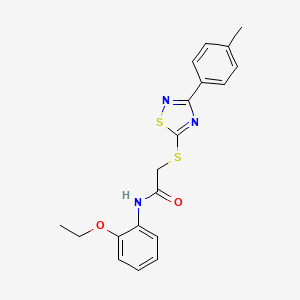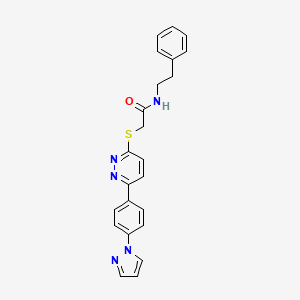![molecular formula C25H25ClN4O3 B2788901 N-(2-fluorophenyl)-4-pyrrolidin-1-yl[1]benzofuro[3,2-d]pyrimidine-2-carboxamide CAS No. 1207040-74-1](/img/structure/B2788901.png)
N-(2-fluorophenyl)-4-pyrrolidin-1-yl[1]benzofuro[3,2-d]pyrimidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluorophenyl)-4-pyrrolidin-1-yl[1]benzofuro[3,2-d]pyrimidine-2-carboxamide, also known as FPB, is a novel chemical compound that has gained significant attention in the field of drug discovery. FPB is a potent and selective inhibitor of the protein kinase CK1δ, which plays a critical role in regulating various cellular processes, including circadian rhythms, Wnt signaling, and DNA damage response.
Wirkmechanismus
N-(2-fluorophenyl)-4-pyrrolidin-1-yl[1]benzofuro[3,2-d]pyrimidine-2-carboxamide exerts its pharmacological effects by selectively inhibiting the activity of CK1δ, a serine/threonine protein kinase that regulates the phosphorylation of various downstream targets. CK1δ plays a critical role in the regulation of circadian rhythms, Wnt signaling, and DNA damage response. By inhibiting CK1δ, N-(2-fluorophenyl)-4-pyrrolidin-1-yl[1]benzofuro[3,2-d]pyrimidine-2-carboxamide disrupts these pathways and exerts its therapeutic effects.
Biochemical and Physiological Effects
N-(2-fluorophenyl)-4-pyrrolidin-1-yl[1]benzofuro[3,2-d]pyrimidine-2-carboxamide has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the improvement of cognitive function and memory, and the regulation of circadian rhythms. In cancer cells, N-(2-fluorophenyl)-4-pyrrolidin-1-yl[1]benzofuro[3,2-d]pyrimidine-2-carboxamide inhibits the CK1δ-mediated Wnt signaling pathway, leading to the suppression of cell proliferation and the induction of apoptosis. In neurological disorders, N-(2-fluorophenyl)-4-pyrrolidin-1-yl[1]benzofuro[3,2-d]pyrimidine-2-carboxamide improves cognitive function and memory by reducing neuroinflammation and oxidative stress. In circadian rhythm disorders, N-(2-fluorophenyl)-4-pyrrolidin-1-yl[1]benzofuro[3,2-d]pyrimidine-2-carboxamide regulates the circadian clock by targeting the CK1δ-mediated phosphorylation of clock proteins.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-fluorophenyl)-4-pyrrolidin-1-yl[1]benzofuro[3,2-d]pyrimidine-2-carboxamide has several advantages for lab experiments, including its high potency and selectivity for CK1δ, its ability to penetrate the blood-brain barrier, and its favorable pharmacokinetic properties. However, N-(2-fluorophenyl)-4-pyrrolidin-1-yl[1]benzofuro[3,2-d]pyrimidine-2-carboxamide also has some limitations, including its potential off-target effects and toxicity, which require further investigation.
Zukünftige Richtungen
There are several future directions for the research and development of N-(2-fluorophenyl)-4-pyrrolidin-1-yl[1]benzofuro[3,2-d]pyrimidine-2-carboxamide, including the identification of new therapeutic applications, the optimization of its pharmacological properties, and the development of new analogs with improved potency and selectivity. In cancer research, N-(2-fluorophenyl)-4-pyrrolidin-1-yl[1]benzofuro[3,2-d]pyrimidine-2-carboxamide could be combined with other chemotherapeutic agents to enhance its anti-tumor effects. In neurological research, N-(2-fluorophenyl)-4-pyrrolidin-1-yl[1]benzofuro[3,2-d]pyrimidine-2-carboxamide could be further evaluated for its potential to treat other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. In circadian rhythm research, N-(2-fluorophenyl)-4-pyrrolidin-1-yl[1]benzofuro[3,2-d]pyrimidine-2-carboxamide could be used to develop new therapies for sleep disorders and other circadian rhythm disorders. Overall, N-(2-fluorophenyl)-4-pyrrolidin-1-yl[1]benzofuro[3,2-d]pyrimidine-2-carboxamide holds great promise as a novel therapeutic agent with broad applications in various fields of medicine and biology.
Synthesemethoden
The synthesis of N-(2-fluorophenyl)-4-pyrrolidin-1-yl[1]benzofuro[3,2-d]pyrimidine-2-carboxamide involves a multi-step process, starting with the preparation of 2-(2-fluorophenyl)benzofuran-5-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 4-aminopyrrolidine to yield the intermediate product, which is subsequently treated with 2,4-dichloro-5-fluoropyrimidine to obtain N-(2-fluorophenyl)-4-pyrrolidin-1-yl[1]benzofuro[3,2-d]pyrimidine-2-carboxamide in high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-(2-fluorophenyl)-4-pyrrolidin-1-yl[1]benzofuro[3,2-d]pyrimidine-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and circadian rhythm disorders. In cancer research, N-(2-fluorophenyl)-4-pyrrolidin-1-yl[1]benzofuro[3,2-d]pyrimidine-2-carboxamide has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, colon, and lung cancer, by targeting the CK1δ-mediated Wnt signaling pathway. In neurological research, N-(2-fluorophenyl)-4-pyrrolidin-1-yl[1]benzofuro[3,2-d]pyrimidine-2-carboxamide has been found to improve cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury. In circadian rhythm research, N-(2-fluorophenyl)-4-pyrrolidin-1-yl[1]benzofuro[3,2-d]pyrimidine-2-carboxamide has been shown to regulate the circadian clock by targeting the CK1δ-mediated phosphorylation of clock proteins.
Eigenschaften
IUPAC Name |
N-[(3-chlorophenyl)methyl]-1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN4O3/c1-32-22-11-20-21(12-23(22)33-2)28-15-18(13-27)24(20)30-8-6-17(7-9-30)25(31)29-14-16-4-3-5-19(26)10-16/h3-5,10-12,15,17H,6-9,14H2,1-2H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPYNINSZGZVCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)N3CCC(CC3)C(=O)NCC4=CC(=CC=C4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chlorophenyl)methyl]-1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(Adamantan-1-yl)methyl]-3-[2-(dimethylamino)ethyl]urea hydrochloride](/img/structure/B2788823.png)
![7-isobutyl-1,3-dimethyl-5-((3-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2788824.png)

![Methyl 2-{[2-(methylsulfanyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate](/img/structure/B2788830.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2788833.png)




![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-triethoxybenzamide](/img/no-structure.png)